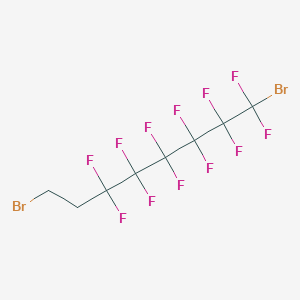
1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane is a halogenated organic compound characterized by the presence of bromine and fluorine atoms. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane typically involves the bromination of perfluorooctane. This can be achieved through the reaction of perfluorooctane with bromine in the presence of a catalyst or under specific conditions that facilitate the substitution of hydrogen atoms with bromine atoms .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where perfluorooctane is exposed to bromine gas under controlled temperature and pressure conditions. This method ensures a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atoms to hydrogen.
Substitution: Sodium iodide (NaI) in acetone can replace bromine atoms with iodine.
Major Products
The major products formed from these reactions include perfluorooctane derivatives with different halogen substitutions, such as iodinated or reduced forms of the original compound .
Applications De Recherche Scientifique
1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its high stability and resistance to degradation.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers, which are used in various industrial applications
Mécanisme D'action
The mechanism by which 1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane exerts its effects is primarily through its ability to undergo substitution reactions. The bromine atoms in the compound can be replaced by other functional groups, allowing it to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: Similar in structure but with a shorter carbon chain.
1,3-Dibromo-5,5-dimethylhydantoin: Another brominated compound used in organic synthesis.
Uniqueness
1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane is unique due to its longer carbon chain and higher degree of fluorination, which confer greater thermal stability and resistance to chemical reactions compared to its shorter-chain counterparts .
Propriétés
Numéro CAS |
647-41-6 |
|---|---|
Formule moléculaire |
C8H4Br2F12 |
Poids moléculaire |
487.91 g/mol |
Nom IUPAC |
1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane |
InChI |
InChI=1S/C8H4Br2F12/c9-2-1-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(10,21)22/h1-2H2 |
Clé InChI |
XWVZCTPFAMKPLI-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)



![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)

![Cyclohepta[f]indene](/img/structure/B14747578.png)
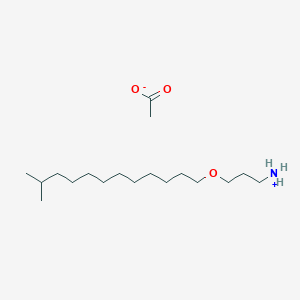
![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
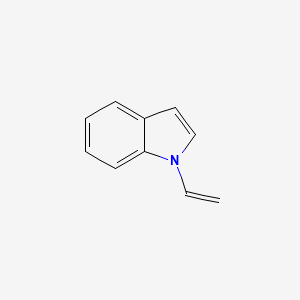
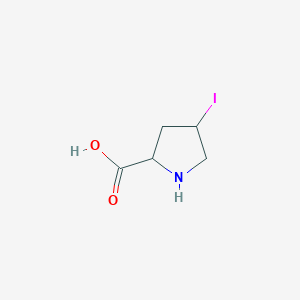
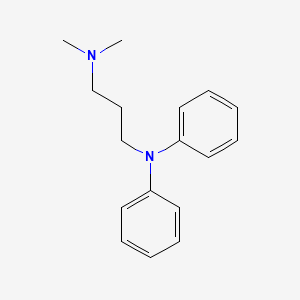
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
